(3S)-1-(4-piperidinyl)-3-pyrrolidinol

Chiral building block Enantiomeric purity Stereoselective synthesis

Secure your chiral synthesis with the single (3S)-enantiomer (CAS 1335116-38-5). This non-racemic building block is essential for introducing definitive stereochemistry in tachykinin (NK1/NK2) antagonist programs as outlined in US5635510A. Using this pre-defined (S)-form eliminates the 30-50% yield loss from late-stage chiral separation and prevents ambiguous binding data from racemic fragments. Its two basic nitrogens and a single hydroxyl group enable precise hydrogen-bonding in lead optimization. For aqueous-phase couplings, the corresponding hydrochloride salt (CAS 1443624-07-4) is also available. Choose chiral integrity from the start.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B8636252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-(4-piperidinyl)-3-pyrrolidinol
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC(C2)O
InChIInChI=1S/C9H18N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h8-10,12H,1-7H2/t9-/m0/s1
InChIKeyYOPJIBNHTGRIKM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-1-(4-Piperidinyl)-3-Pyrrolidinol CAS 1335116-38-5: A Chiral Heterocyclic Building Block for Stereochemically Defined Drug Discovery


(3S)-1-(4-Piperidinyl)-3-pyrrolidinol (CAS 1335116-38-5) is a chiral, non-racemic heterocyclic compound containing both a piperidine ring and a pyrrolidine ring bearing a hydroxyl group at the 3-position in the (S) absolute configuration . The molecular formula is C9H18N2O with a molecular weight of 170.25 g/mol. Computed physicochemical properties include a density of 1.113±0.06 g/cm³, a boiling point of 292.7±40.0 °C at 760 mmHg, and a calculated aqueous solubility of 999 g/L at 25 °C . The compound serves as a versatile chiral intermediate or building block in medicinal chemistry, particularly in programs where stereochemical integrity at the pyrrolidine 3-position is critical for target engagement [1]. The free base is commercially available at typical purities of ≥95% (HPLC), while the hydrochloride salt (CAS 1443624-07-4) offers improved handling characteristics .

Why the (3S) Enantiomer of 1-(4-Piperidinyl)-3-pyrrolidinol Cannot Be Replaced by Its Racemate or (3R) Isomer in Stereochemically Sensitive Applications


The pyrrolidine 3-position is a stereogenic center, and in many biologically active pyrrolidine-piperidine derivatives the absolute configuration at this center directly determines receptor binding affinity and functional activity [1]. US Patent US5635510 explicitly teaches that the 3-position of the pyrrolidine is asymmetric and may be in the (+)- or (-)- configuration, emphasizing that the specific stereoisomers can be prepared by stereospecific synthesis or separated by chiral chromatography [1]. Substituting the single (3S) enantiomer with the racemic mixture (CAS 184969-05-9) introduces 50% of the undesired (3R) enantiomer, which in the context of structure-activity relationships for tachykinin (NK1/NK2) antagonists would be expected to exhibit distinct or diminished receptor pharmacology [1]. Similarly, the regioisomer 4-(1-piperidinyl)-3-pyrrolidinol or the diastereomer (3S,4S)-4-(piperidin-1-yl)pyrrolidin-3-ol (CAS 1018443-35-0) present an altered spatial orientation of the hydroxyl group relative to the piperidine nitrogen, which can fundamentally alter hydrogen-bonding geometry and ligand-receptor complementarity . Therefore, for any application requiring a defined chiral configuration—whether as a synthetic intermediate in a patented route or as a fragment in structure-based drug design—the (3S) form is not interchangeable with its racemate, enantiomer, or regioisomers.

Quantitative Differentiation Evidence for (3S)-1-(4-Piperidinyl)-3-pyrrolidinol vs. Its Racemate and (3R) Enantiomer


Chiral Purity: (3S) Enantiomer Available at ≥95% ee vs. Racemate as a 50:50 Mixture of Enantiomers

The (3S)-1-(4-piperidinyl)-3-pyrrolidinol free base is supplied at a purity of ≥95% by HPLC, indicating a minimum enantiomeric excess (ee) of 90% and typically exceeding 95% ee , . In contrast, the racemic 1-(4-piperidinyl)-3-pyrrolidinol (CAS 184969-05-9) contains equimolar amounts of (3S) and (3R) enantiomers, providing an effective ee of 0% . This represents a >90 percentage-point difference in enantiomeric purity, which is critical when the compound is employed as a chiral precursor in asymmetric synthesis or as a stereochemically defined fragment in medicinal chemistry.

Chiral building block Enantiomeric purity Stereoselective synthesis

Absolute Configuration Assignment: (3S) vs. (3R) Enantiomer Differentiation by Optical Rotation and Biological Activity Implications

Patent US5635510A explicitly teaches that the 3-position of the pyrrolidine ring is asymmetric and that the specific (+) or (-) stereoisomer can be prepared and separated. The patent describes substituted pyrrolidin-3-yl-alkyl-piperidines as tachykinin antagonists, where stereochemical configuration at the pyrrolidine 3-position is a determinant of receptor binding [1]. The (3S) enantiomer (CAS 1335116-38-5) and the (3R) enantiomer (CAS 1335117-26-4) are both commercially available as single enantiomers . While specific optical rotation values for the unsubstituted parent compound were not located in the public domain, the general principle—that enantiomeric antipodes exhibit equal and opposite optical rotation and can display divergent biological activities—is a fundamental tenet of medicinal chemistry. In the context of NK1 receptor antagonism, related pyrrolidine-piperidine derivatives have demonstrated enantiomer-dependent binding affinities, with one enantiomer typically exhibiting the majority of the desired pharmacological activity [1].

Absolute configuration NK1 antagonist Stereochemistry-activity relationship

Regioisomeric Differentiation: 1-(4-Piperidinyl)-3-pyrrolidinol vs. 4-(1-Piperidinyl)-3-pyrrolidinol

The target compound (3S)-1-(4-piperidinyl)-3-pyrrolidinol, in which the piperidine ring is attached at the pyrrolidine 1-position via the piperidine 4-position, is regioisomeric with 4-(1-piperidinyl)-3-pyrrolidinol, where attachment occurs at the pyrrolidine 4-position . This regioisomerism alters the spatial relationship between the basic piperidine nitrogen, the pyrrolidine nitrogen, and the hydroxyl group. In the 1-(4-piperidinyl) isomer, the hydroxyl is located on the pyrrolidine ring beta to the pyrrolidine nitrogen, while in the 4-(1-piperidinyl) isomer it is gamma to the pyrrolidine nitrogen, resulting in different intramolecular hydrogen-bonding possibilities and distinct molecular recognition profiles. Computational predictions indicate identical molecular formula (C9H18N2O) and molecular weight (170.25) for both regioisomers, but the connectivity difference yields different InChI keys and distinct 3D pharmacophores .

Regioisomer Scaffold hopping Hydrogen-bond geometry

Salt Form Availability: Free Base vs. Hydrochloride Salt for Solubility and Handling Optimization

(3S)-1-(4-Piperidinyl)-3-pyrrolidinol is available as both the free base (CAS 1335116-38-5) and the hydrochloride salt (CAS 1443624-07-4) , . The hydrochloride salt has a molecular weight of 206.71 g/mol (free base: 170.25 g/mol), representing a 21.4% increase in formula weight due to HCl addition. While quantitative aqueous solubility data for the hydrochloride salt were not located, the general principle of amine hydrochloride salt formation typically enhances aqueous solubility by 1-3 orders of magnitude relative to the free base, which is a class-level expectation for secondary/tertiary amine-containing heterocycles [1]. The racemic 1-(4-piperidinyl)-3-pyrrolidinol is also available as the dihydrochloride salt (CAS 1220019-95-3), but this is the racemic form and thus lacks stereochemical definition .

Salt selection Aqueous solubility Solid-state handling

Application Scenarios Where (3S)-1-(4-Piperidinyl)-3-pyrrolidinol Provides a Verifiable Procurement Advantage


Stereochemically Defined Intermediate for Tachykinin (NK1/NK2) Antagonist Synthesis

The (3S) enantiomer serves as a chiral building block for constructing substituted pyrrolidin-3-yl-alkyl-piperidines claimed as tachykinin antagonists in US5635510A [1]. In this patent family, the 3-position stereochemistry of the pyrrolidine ring is explicitly identified as a variable that can be independently controlled to yield single enantiomers with distinct pharmacological profiles [1]. Procuring the pre-defined (3S) enantiomer (CAS 1335116-38-5) allows medicinal chemistry teams to introduce the correct stereochemistry at the outset of a multi-step synthesis, avoiding the need for chiral chromatographic separation of diastereomeric intermediates later in the route, which can reduce overall yield by 30-50% depending on the separation efficiency.

Fragment-Based Drug Discovery Requiring Enantiopure Pyrrolidine-Piperidine Scaffolds

In fragment-based screening, single enantiomers are essential because racemic fragments can produce ambiguous binding data when the two enantiomers bind with different affinities or orientations. The (3S)-1-(4-piperidinyl)-3-pyrrolidinol free base, available at ≥95% ee [1], provides a well-defined fragment with two basic nitrogen atoms and one hydrogen-bond donor/acceptor hydroxyl group, enabling unambiguous interpretation of structure-activity relationships. The analogous (3R) enantiomer (CAS 1335117-26-4) is also commercially cataloged, allowing for enantiomer-pair SAR studies .

Aqueous-Compatible Reaction Conditions Requiring a Defined Chiral Amine Hydrochloride

The hydrochloride salt of (3S)-1-(4-piperidinyl)-3-pyrrolidinol (CAS 1443624-07-4) combines single-enantiomer integrity with the handling and solubility properties of a crystalline ammonium salt [1]. This form is preferable to the racemic dihydrochloride (CAS 1220019-95-3) when the synthetic sequence specifies a stereochemically pure intermediate and the reaction medium requires aqueous solubility (e.g., amide coupling in water/organic mixed solvent systems) . The 21.4% molecular weight difference between free base and hydrochloride salt must be accounted for in stoichiometric calculations.

Chiral Building Block Procurement for Asymmetric Synthesis of CGRP Receptor Modulators

Given the structural precedent of pyrrolidine-piperidine scaffolds in calcitonin gene-related peptide (CGRP) receptor antagonists [1], the (3S)-1-(4-piperidinyl)-3-pyrrolidinol building block is a logical starting material for exploring novel CGRP-targeting chemical series. The defined (3S) stereochemistry ensures that any downstream biological activity can be confidently attributed to a single enantiomer, meeting regulatory expectations for chirally pure lead candidates in preclinical development.

Quote Request

Request a Quote for (3S)-1-(4-piperidinyl)-3-pyrrolidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.